Golgicide A
Overview
Description
This compound plays a crucial role in regulating secretory traffic and membrane transport within the Golgi apparatus of eukaryotic cells . It has been extensively studied for its ability to inhibit the function of Golgi BFA resistance factor 1, leading to the disassembly of the Golgi and trans-Golgi network .
Mechanism of Action
Target of Action
Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .
Mode of Action
This compound inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .
Biochemical Pathways
The inhibition of GBF1 by this compound affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by this compound disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .
Pharmacokinetics
It is known that this compound is a potent inhibitor that decreases arf1 activation in vivo .
Result of Action
The inhibition of GBF1 by this compound results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .
Action Environment
It is known that this compound is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .
Biochemical Analysis
Biochemical Properties
Golgicide A interacts with the ADP ribosylation factor 1 (Arf1), a member of the Ras superfamily of small guanosine triphosphatases (GTPases) that mediate vesicular transport in the secretory and endocytic pathways . Arf1 is activated by guanine nucleotide exchange factors (ArfGEFs), which confer spatial and temporal specificity to vesicular transport . This compound inhibits the cis-Golgi ArfGEF GBF1, resulting in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the secretion of soluble and membrane-associated proteins is arrested at the endoplasmic reticulum–Golgi intermediate compartment, whereas endocytosis and recycling of transferrin are unaffected by GBF1 inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the function of GBF1, leading to the rapid dissociation of COPI vesicle coat from Golgi membranes .
Metabolic Pathways
This compound is involved in the metabolic pathways that include any enzymes or cofactors that it interacts with
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
The synthesis of Golgicide A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a quinoline core structure . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Golgicide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Golgicide A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of Golgi BFA resistance factor 1 and its role in vesicular transport.
Comparison with Similar Compounds
Golgicide A is unique in its high specificity and reversibility as an inhibitor of Golgi BFA resistance factor 1. Similar compounds include:
Brefeldin A: Another inhibitor of Golgi BFA resistance factor 1, but with different specificity and reversibility properties.
Monensin: An ionophore that disrupts Golgi function by altering ion gradients.
Nocodazole: A microtubule-disrupting agent that indirectly affects Golgi function by disrupting the cytoskeleton.
These compounds highlight the uniqueness of this compound in its specific targeting of Golgi BFA resistance factor 1 and its reversible inhibition properties.
Properties
IUPAC Name |
(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZHEQOUHLZCOX-FTLRAWMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893485 | |
Record name | Golgicide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139889-93-2 | |
Record name | Golgicide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.